Methyl 4-((2-methylallyl)oxy)benzofuran-6-carboxylate
Description
Methyl 4-((2-methylallyl)oxy)benzofuran-6-carboxylate is a benzofuran derivative characterized by a methyl ester at position 6 and a 2-methylallyloxy substituent at position 4. The 2-methylallyloxy group introduces an ether-linked allyl chain with a methyl branch, which may confer unique reactivity and physicochemical properties.
Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 4-(2-methylprop-2-enoxy)-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-9(2)8-18-13-7-10(14(15)16-3)6-12-11(13)4-5-17-12/h4-7H,1,8H2,2-3H3 |
InChI Key |
IJSDMMVBVMHJTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1=CC(=CC2=C1C=CO2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-methylallyl)oxy)benzofuran-6-carboxylate typically involves the reaction of 4-hydroxybenzofuran-6-carboxylic acid with 2-methylallyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-methylallyl)oxy)benzofuran-6-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Methyl 4-((2-methylallyl)oxy)benzofuran-6-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 4-((2-methylallyl)oxy)benzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and related benzofuran derivatives:
*Calculated based on structural analysis.
Key Observations :
- The target compound shares a methyl ester and benzofuran core with ’s compound but differs in the substituent at position 4 (allyl ether vs. ketone-containing chain) .
- ’s compound incorporates a pyridine-styryl hybrid system, expanding its π-conjugation and likely altering UV/fluorescence properties .
Physicochemical Properties
- Solubility :
- Stability :
Biological Activity
Methyl 4-((2-methylallyl)oxy)benzofuran-6-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C_{15}H_{18}O_{4} and a molecular weight of approximately 246.26 g/mol. The compound features a benzofuran moiety, which consists of a fused benzene and furan ring, and a methylallyl group that enhances its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C_{15}H_{18}O_{4} |
| Molecular Weight | 246.26 g/mol |
| Functional Groups | Ether, Carboxylate |
Antioxidant Properties
Preliminary studies indicate that compounds with similar structures often exhibit antioxidant effects , which can protect cells from oxidative stress. The antioxidant activity is attributed to the ability of the compound to scavenge free radicals, thereby reducing cellular damage.
Antimicrobial Activity
Research suggests that this compound may possess antimicrobial properties . This activity is likely due to the disruption of bacterial cell membranes and inhibition of essential enzymes, making it a candidate for developing new antibiotics.
Anticancer Potential
The compound has been studied for its anticancer properties , particularly in the context of skin diseases like cancer and psoriasis. Its mechanism may involve modulating specific molecular targets associated with cell proliferation and apoptosis.
The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with various molecular targets, including enzymes and receptors, potentially leading to altered signaling pathways that affect cell survival and proliferation.
Case Studies and Research Findings
-
Antioxidant Activity Study :
- A study demonstrated that this compound exhibited significant antioxidant activity in vitro, suggesting its potential use in preventing oxidative stress-related diseases.
-
Antimicrobial Efficacy :
- In laboratory tests, the compound showed promising results against several bacterial strains, indicating its potential as an antimicrobial agent.
-
Anticancer Research :
- Research involving cell lines indicated that this compound could inhibit tumor growth through mechanisms involving apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
